3-Pentylpiperidine

Catalog No.
S15873101
CAS No.
M.F
C10H21N
M. Wt
155.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentylpiperidine

Product Name

3-Pentylpiperidine

IUPAC Name

3-pentylpiperidine

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

InChI

InChI=1S/C10H21N/c1-2-3-4-6-10-7-5-8-11-9-10/h10-11H,2-9H2,1H3

InChI Key

QBCAFUFJMCKKAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCNC1

3-Pentylpiperidine is a cyclic amine that belongs to the piperidine family, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. Its molecular formula is C9H17NC_9H_{17}N, indicating the presence of a pentyl group attached to the nitrogen atom of the piperidine ring. This compound is notable for its structural versatility and potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals.

Typical of piperidine derivatives:

  • Oxidation: The compound can be oxidized to form N-oxides or other derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, which can convert ketones or aldehydes into alcohols.
  • Substitution Reactions: The nitrogen atom in 3-pentylpiperidine can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

3-Pentylpiperidine exhibits significant biological activity, particularly in pharmacology. It has been studied for its interaction with neurotransmitter receptors, enzymes, and ion channels. The compound may influence various biological pathways, including those involved in neurotransmission and signal transduction. Its effects on specific receptors can lead to therapeutic applications, especially in treating neurological disorders.

The synthesis of 3-pentylpiperidine can be achieved through several methods:

  • Hydrodenitrogenation: This method involves the hydrodenitrogenation of pyridine derivatives, such as 2-methylpiperidine and 2-methylpyrrolidine, over sulfided nickel-molybdenum catalysts.
  • Catalytic Hydrogenation: Industrial production often utilizes catalytic hydrogenation processes under high pressure and temperature conditions to achieve efficient conversion of starting materials into 3-pentylpiperidine.
  • Alkylation Reactions: The introduction of the pentyl group can also be accomplished through alkylation reactions where a suitable pentyl halide reacts with piperidine derivatives.

These synthetic routes are optimized for yield and purity, making them suitable for both laboratory and industrial applications.

3-Pentylpiperidine has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
  • Chemical Research: The compound is used in studies exploring receptor interactions and drug design.
  • Material Science: It may also find applications in developing new materials due to its unique chemical properties.

Research on 3-pentylpiperidine has focused on its interactions with specific biological targets. Studies have shown that it can modulate neurotransmitter systems by acting on receptors involved in dopamine and serotonin signaling. Understanding these interactions is crucial for developing compounds that can effectively target neurological pathways.

Several compounds share structural similarities with 3-pentylpiperidine. Here are a few notable examples:

Compound NameStructure TypeKey Features
N-(3-(1-Naphthyl)pentyl)piperidinePiperidine derivativeExhibits strong affinity for certain neurotransmitter receptors.
(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamidePiperidine derivativeInvolves complex synthesis; potential use in drug development.
4-(1-Pentylpiperidin-4-yl)phenolPiperidinic phenolDisplays unique pharmacological properties .

Uniqueness of 3-Pentylpiperidine

What sets 3-pentylpiperidine apart from these similar compounds is its specific pentyl substitution on the nitrogen atom, which influences its biological activity and interaction profile with various receptors. This structural characteristic allows it to exhibit distinct pharmacological effects compared to other piperidine derivatives.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

155.167399674 g/mol

Monoisotopic Mass

155.167399674 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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